Methyl undec-7-enoate
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Overview
Description
Methyl undec-7-enoate, also known as methyl undecenoate, is a bio-based, bifunctional fatty ester with a terminal double bond. It is derived from renewable sources such as castor oil. This compound is known for its high purity and reactivity, making it suitable for various applications in sustainable design and industrial processes .
Preparation Methods
Methyl undec-7-enoate can be synthesized through several methods. One common synthetic route involves the esterification of undecenoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often utilize renewable sources like castor oil, which undergoes a series of chemical transformations to yield this compound .
Chemical Reactions Analysis
Methyl undec-7-enoate undergoes various chemical reactions due to its terminal double bond and ester functional group. Some of the common reactions include:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Polymerization: The terminal double bond allows for polymerization reactions, making it useful in the production of polymers and copolymers
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl undec-7-enoate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of methyl undec-7-enoate is primarily related to its chemical structure. The terminal double bond allows it to participate in various chemical reactions, while the ester group provides reactivity towards nucleophiles and reducing agents. In biological systems, its derivatives can interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Methyl undec-7-enoate can be compared with other similar compounds such as:
Methyl undec-10-enoate: Another ester with a terminal double bond, but with a different position of the double bond.
Ethyl 2,4-decadienoate: A similar ester used in flavor and fragrance applications.
Methyl 9-octadecenoate: A longer-chain ester with similar reactivity but different physical properties.
This compound is unique due to its specific chain length and the position of the double bond, which provides distinct reactivity and applications in various fields.
Properties
CAS No. |
54299-05-7 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
methyl undec-7-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h5-6H,3-4,7-11H2,1-2H3 |
InChI Key |
ZCCMWMRUAZSCJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
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